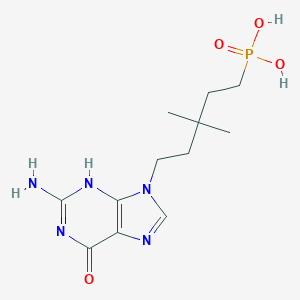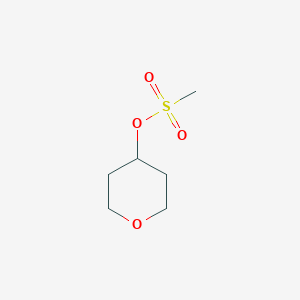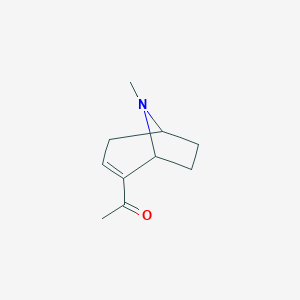
P-HYDROXY-5,6-DEHYDROKAWAIN
Vue d'ensemble
Description
4’-Hydroxydehydrokawain is a natural compound found in the roots of the kava plant (Piper methysticum). It belongs to the class of kavalactones, which are known for their anxiolytic and sedative effects. This compound has been studied for its potential therapeutic applications in various fields, including medical, environmental, and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxydehydrokawain involves the isolation of the compound from the kava plant. The process typically includes extraction using solvents like ethanol or methanol, followed by purification through chromatography techniques . Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of 4’-Hydroxydehydrokawain involves large-scale extraction from kava roots. The process includes grinding the roots, followed by solvent extraction and purification. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Hydroxydehydrokawain undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of ethers and esters.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Ethers and esters.
Applications De Recherche Scientifique
4’-Hydroxydehydrokawain has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on cellular processes and its potential as an anti-cancer agent.
Medicine: Investigated for its anxiolytic, sedative, and anti-inflammatory properties.
Industry: Utilized in the development of natural products and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4’-Hydroxydehydrokawain involves its interaction with various molecular targets and pathways:
Molecular Targets: It binds to GABA receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects.
Pathways Involved: It modulates the activity of neurotransmitters and enzymes involved in inflammatory responses.
Comparaison Avec Des Composés Similaires
5,6-Dehydrokawain: Another kavalactone with similar anxiolytic and sedative effects.
Alpinetin: A compound found in the seeds of Alpinia katsumadai with anti-inflammatory properties.
Cardamonin: Known for its anti-cancer and anti-inflammatory effects.
Uniqueness: 4’-Hydroxydehydrokawain is unique due to its specific hydroxyl group at the 4’ position, which contributes to its distinct chemical reactivity and biological activity .
Propriétés
IUPAC Name |
6-[(E)-2-(4-hydroxyphenyl)ethenyl]-4-methoxypyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-17-13-8-12(18-14(16)9-13)7-4-10-2-5-11(15)6-3-10/h2-9,15H,1H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYHYOYHRIWSJU-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(=C1)C=CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)OC(=C1)/C=C/C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193038 | |
| Record name | 4'-Hydroxydehydrokawain | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39986-86-2 | |
| Record name | 4'-Hydroxydehydrokawain | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039986862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Hydroxydehydrokawain | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions analyzing 4'-Hydroxydehydrokawain in Alpinia species using HPLC-DAD. What is the significance of this analytical technique?
A1: High-performance liquid chromatography with diode-array detection (HPLC-DAD) is a powerful technique used to separate, identify, and quantify individual compounds within a mixture []. In the context of the research, HPLC-DAD was crucial for analyzing eight bioactive compounds, including 4'-Hydroxydehydrokawain, in sixteen different Alpinia species. This technique allowed researchers to determine the presence and relative abundance of these compounds, providing insights into the diverse chemical profiles of these plant species and their potential medicinal properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B134749.png)


![5-[3-Hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]pyrrolidine-2,4-dicarboxylic acid](/img/structure/B134763.png)



![2,3-Dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B134771.png)



